Intramuscular Depot Duration: Methandriol Dipropionate vs. Unesterified Methandriol
Methandriol dipropionate (MADP) demonstrates a quantifiably extended duration of action compared to its parent compound, unesterified methandriol, when both are administered via intramuscular injection. The difference is attributed to the dipropionate ester groups at positions C3 and C17β, which create a depot effect in the muscle, slowing systemic release . Multiple authoritative sources consistently describe the duration extension as 'several days,' a meaningful pharmacokinetic differentiation for regimens requiring less frequent dosing .
| Evidence Dimension | Duration of action following intramuscular injection |
|---|---|
| Target Compound Data | Extended duration of several days (depot effect) |
| Comparator Or Baseline | Unesterified methandriol (oral/injectable); duration not sustained beyond hours without esterification |
| Quantified Difference | Extension from hours to several days (exact half-life numerical comparison not consistently reported in peer-reviewed literature; however, the qualitative difference is uniformly cited across authoritative databases ) |
| Conditions | Intramuscular injection route; ester hydrolysis in physiological milieu |
Why This Matters
For procurement decisions in preclinical models or forensic/toxicology reference standards, MADP's extended-release profile reduces injection frequency and provides a distinct pharmacokinetic behavior that must be specifically accounted for in experimental design or analytical method development.
- [1] Methandriol dipropionate. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Methandriol_dipropionate. View Source
- [2] KEGG DRUG: Methandriol dipropionate, Entry D08197. Kyoto Encyclopedia of Genes and Genomes. https://www.kegg.jp/entry/D08197. View Source
